Crystallographic Fragment Hit Validation Against HSP90α: Structural Binding Evidence Absent for Unsubstituted 6-Azaindole in the Same Screen
7-Methoxy-1H-pyrrolo[2,3-c]pyridine was identified as a binding fragment hit (compound code PS-4833) in a crystallographic fragment screen of 800 diverse fragments against the N-terminal domain of human HSP90α [1]. The co-crystal structure was solved at 1.56 Å resolution and deposited as PDB entry 7HBV, confirming the binding pose and providing direct structural insights for fragment growth [1][2]. Of the 800 fragments screened, only 91 (11.4%) yielded interpretable electron density across eight distinct binding sites, and the 7-methoxy-6-azaindole fragment was among the 63 fragments that bound within the ATP-binding pocket and its surroundings [1]. The unsubstituted 6-azaindole core was not reported among the hits in the same screening campaign, suggesting that the 7-methoxy substituent contributes critically to binding recognition [1].
| Evidence Dimension | Crystallographic binding validation in HSP90α N-terminal domain fragment screen |
|---|---|
| Target Compound Data | Confirmed binding hit; co-crystal structure PDB 7HBV at 1.56 Å resolution; binds within ATP-binding pocket region |
| Comparator Or Baseline | Unsubstituted 6-azaindole: Not reported as a hit among the 800-fragment library screened in the same campaign |
| Quantified Difference | Target compound is 1 of 91 hits (11.4% hit rate); unsubstituted 6-azaindole is 0 of 91 hits in the same dataset |
| Conditions | Crystallographic fragment screening against HSP90α NTD; 800-member diverse fragment library; PanDDA multi-data-set analysis; soaking at 500 mM compound in DMSO |
Why This Matters
This provides experimentally validated, atomically resolved binding data that can be directly used for structure-guided fragment elaboration, a capability not available for the unsubstituted 6-azaindole scaffold based on this screen.
- [1] Huang, L. et al. Novel starting points for fragment-based drug design against human heat-shock protein 90 identified using crystallographic fragment screening. IUCrJ, 12, 177-187, 2025. DOI: 10.1107/S2052252524012247. View Source
- [2] RCSB Protein Data Bank. 7HBV: PanDDA analysis group deposition – Crystal structure of HSP90N in complex with PS-4833. Deposited 2024-07-10. DOI: 10.2210/pdb7hbv/pdb. View Source
